Vinylacetamidine hydrochloride
Description
Vinylacetamidine hydrochloride is an organic compound that belongs to the class of amidines. It is characterized by the presence of a vinyl group attached to an acetamidine moiety, with a chloride ion as the counterion. This compound is commonly used as a reagent in organic synthesis and has shown promising biological activities.
Properties
IUPAC Name |
but-3-enimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-2-3-4(5)6;/h2H,1,3H2,(H3,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXOEVRVMWQVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinylacetamidine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of acetonitrile with anhydrous hydrogen chloride in ethanol at low temperatures to form acetimido ethyl ether hydrochloride. This intermediate is then treated with an excess of ammonia in dry ethanol to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Vinylacetamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted vinylacetamidine derivatives.
Scientific Research Applications
Vinylacetamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various nitrogen-containing compounds, including pyrimidines, imidazoles, and triazines.
Biology: The compound has shown potential as a biological reagent in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of vinylacetamidine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The vinyl group allows it to form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Acetamidine hydrochloride: Similar in structure but lacks the vinyl group, making it less reactive in certain chemical reactions.
Acetamide: A simpler compound with a similar amidine structure but different reactivity and applications.
Uniqueness: Vinylacetamidine hydrochloride’s unique structure, with the vinyl group, provides it with distinct reactivity and biological activity compared to similar compounds. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Q & A
Q. What are the validated synthetic routes for vinylacetamidine hydrochloride, and how can researchers optimize yield and purity?
this compound synthesis typically involves condensation reactions between acetonitrile derivatives and vinylamine precursors under acidic conditions. Key steps include pH control (e.g., HCl catalysis) and purification via recrystallization. Optimization requires monitoring reaction kinetics using techniques like HPLC or NMR to identify intermediates and byproducts . For purity, column chromatography with polar solvents (e.g., methanol/chloroform gradients) is recommended. Yield improvements may involve temperature modulation (e.g., 40–60°C) and stoichiometric adjustments of precursors. Always validate synthetic routes with mass spectrometry (MS) and elemental analysis .
Q. How should researchers characterize the structural and thermal stability of this compound?
Structural characterization requires a multi-technique approach:
- FT-IR : Confirm functional groups (e.g., C=N stretch at ~1650 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).
- NMR : Use ¹H/¹³C NMR in D₂O or DMSO-d6 to resolve vinyl and amidine proton environments.
- XRD : Analyze crystalline structure to identify polymorphism. Thermal stability is assessed via TGA/DSC under nitrogen, with degradation onset temperatures (>200°C indicating robustness). For hygroscopicity, conduct dynamic vapor sorption (DVS) studies at 25°C and variable humidity .
Q. What analytical methods are critical for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 210–230 nm) using a C18 column and mobile phase (acetonitrile:water, 70:30 v/v, 0.1% TFA) is standard. For trace analysis, LC-MS/MS in positive ion mode (m/z 155.62 [M+H]⁺) improves sensitivity. Validate methods per ICH guidelines for linearity (R² >0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery (>95%) .
Advanced Research Questions
Q. How can contradictory data in literature about this compound’s reactivity be resolved?
Contradictions often arise from differences in experimental conditions (e.g., solvent polarity, temperature). To resolve:
- Systematic Replication : Reproduce studies using identical parameters (e.g., pH, reagent grades).
- In Situ Spectroscopy : Use stopped-flow UV-Vis or Raman to track transient intermediates.
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict reaction pathways and compare with empirical data . Example: Discrepancies in hydrolysis rates may stem from trace metal impurities; use chelating agents (e.g., EDTA) to isolate variables .
Q. What experimental design principles apply to studying this compound’s role in enzyme inhibition assays?
For enzyme inhibition studies:
- Dose-Response Curves : Use 8–10 concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀ via nonlinear regression (GraphPad Prism).
- Control for Non-Specific Binding : Include vehicle controls (e.g., DMSO <0.1%) and counter-screens against unrelated enzymes.
- Mechanistic Studies : Perform pre-incubation time courses to distinguish competitive vs. non-competitive inhibition. Validate with SPR or ITC for binding kinetics (Kd, kon/koff) .
Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to predict binding poses in active sites (e.g., amidine interactions with aspartate residues).
- MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand-protein complexes.
- ADMET Prediction : Tools like SwissADME predict bioavailability, BBB penetration, and CYP450 interactions to guide in vivo studies .
Methodological Best Practices
Q. What strategies ensure reproducibility in this compound-based experiments?
Q. How should researchers address stability challenges during long-term storage of this compound?
Store lyophilized powder at -20°C in argon-purged vials. For solutions, use acidic buffers (pH 4–5) to prevent hydrolysis and aliquot to avoid freeze-thaw cycles. Monitor degradation via stability-indicating HPLC every 3 months .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
